![molecular formula C21H30NOPS B8222592 (R)-N-[(S)-1-(Diphenylphosphino)-3-methyl-2-butyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222592.png)
(R)-N-[(S)-1-(Diphenylphosphino)-3-methyl-2-butyl]-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-[(S)-1-(Diphenylphosphino)-3-methyl-2-butyl]-2-methylpropane-2-sulfinamide is a chiral phosphine-sulfinamide compound. This compound is notable for its application in asymmetric synthesis, particularly in catalytic processes where enantioselectivity is crucial. The presence of both phosphine and sulfinamide groups in its structure allows it to act as a versatile ligand in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(S)-1-(Diphenylphosphino)-3-methyl-2-butyl]-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Sulfinamide Group: The sulfinamide group can be introduced through the reaction of a suitable amine with a sulfinyl chloride. This step often requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Introduction of the Phosphine Group: The phosphine group is usually introduced via a substitution reaction involving a diphenylphosphine reagent. This step may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-N-[(S)-1-(Diphenylphosphino)-3-methyl-2-butyl]-2-methylpropane-2-sulfinamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phosphine group in ®-N-[(S)-1-(Diphenylphosphino)-3-methyl-2-butyl]-2-methylpropane-2-sulfinamide can undergo oxidation to form the corresponding phosphine oxide.
Reduction: The sulfinamide group can be reduced to the corresponding amine under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Phosphine Oxide: Formed from the oxidation of the phosphine group.
Amine: Formed from the reduction of the sulfinamide group.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, ®-N-[(S)-1-(Diphenylphosphino)-3-methyl-2-butyl]-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric catalysis. It is particularly valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a useful tool for investigating stereoselective processes in biological systems.
Medicine
In medicine, ®-N-[(S)-1-(Diphenylphosphino)-3-methyl-2-butyl]-2-methylpropane-2-sulfinamide is explored for its potential in drug development. Its ability to form stable complexes with metal ions makes it a candidate for use in metal-based drugs and diagnostic agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its role as a chiral ligand in catalytic processes is particularly important for the manufacture of high-value products.
Mechanism of Action
The mechanism by which ®-N-[(S)-1-(Diphenylphosphino)-3-methyl-2-butyl]-2-methylpropane-2-sulfinamide exerts its effects involves its ability to coordinate with metal ions. The phosphine group acts as a strong donor ligand, while the sulfinamide group provides additional coordination sites. This dual functionality allows the compound to stabilize transition states and enhance the selectivity of catalytic reactions. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: A widely used chiral phosphine ligand in asymmetric catalysis.
(S)-BINOL: Another chiral ligand used in enantioselective synthesis.
®-Phosphine Oxide: A related compound that can be formed from the oxidation of ®-N-[(S)-1-(Diphenylphosphino)-3-methyl-2-butyl]-2-methylpropane-2-sulfinamide.
Uniqueness
What sets ®-N-[(S)-1-(Diphenylphosphino)-3-methyl-2-butyl]-2-methylpropane-2-sulfinamide apart from similar compounds is its dual functionality as both a phosphine and sulfinamide ligand. This unique combination allows it to participate in a wider range of reactions and provides greater flexibility in catalytic processes. Additionally, its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
(R)-N-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NOPS/c1-17(2)20(22-25(23)21(3,4)5)16-24(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,22H,16H2,1-5H3/t20-,25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOUYFKNGKAHND-CJFMBICVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N[S@](=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
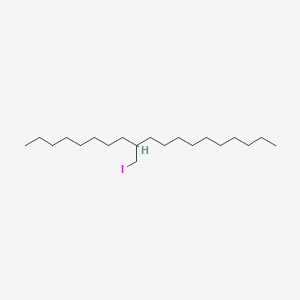
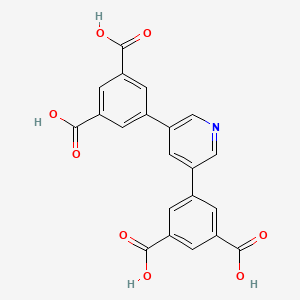
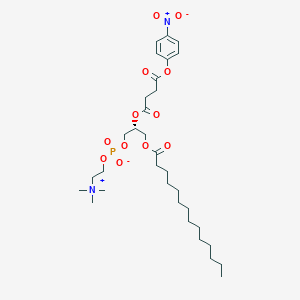
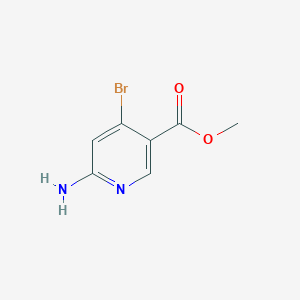
![4,7-Dibromo-5,6-difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222545.png)

![11,22-dibromo-7,18-bis(2-decyltetradecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B8222566.png)
![1,3,2-Dioxaborolane, 2,2'-[9,9-bis(4-hexylphenyl)-9H-fluorene-2,7-diyl]bis[4,4,5,5-tetramethyl-](/img/structure/B8222568.png)
![[(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol](/img/structure/B8222574.png)
![(R)-N-[(S)-1-(Diphenylphosphino)-3,3-dimethyl-2-butyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222589.png)
![2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B8222597.png)
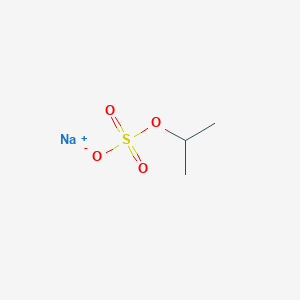
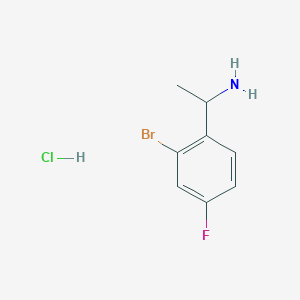
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8222615.png)
